molecular formula C14H17N3O4 B3196231 3-(2-hydrazinylethyl)-1H-indole fumarate CAS No. 97236-05-0

3-(2-hydrazinylethyl)-1H-indole fumarate

Cat. No.: B3196231
CAS No.: 97236-05-0
M. Wt: 291.30 g/mol
InChI Key: QTKZCMLGMMVLNL-WLHGVMLRSA-N
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Description

Contextualization of Indole (B1671886) and Hydrazine (B178648) Scaffolds in Contemporary Research Compounds

The indole ring system is a privileged scaffold in medicinal chemistry and drug discovery, owing to its presence in a vast array of natural products and pharmacologically active molecules. acs.org This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a key structural component in numerous approved drugs. acs.org Its ability to interact with multiple receptors and enzymes makes it a versatile building block for the design of novel therapeutic agents. acs.org The indole nucleus is found in the essential amino acid tryptophan, as well as in neurotransmitters like serotonin (B10506), highlighting its fundamental role in biological systems. nih.gov

Similarly, the hydrazine functional group (-NH-NH2) is a valuable component in synthetic chemistry, serving as a precursor for the generation of various heterocyclic systems and as a reactive handle for bioconjugation. The nucleophilic nature of the terminal nitrogen atom allows for the formation of hydrazones, which are important intermediates in the synthesis of a wide range of biologically active molecules. researchgate.net The incorporation of a hydrazine or hydrazone moiety can impart significant pharmacological properties to a molecule.

Overview of the Research Trajectory for 3-(2-Hydrazinylethyl)-1H-Indole Fumarate (B1241708) and Related Analogues

The research trajectory of 3-(2-hydrazinylethyl)-1H-indole, also known as tryptamine (B22526) hydrazine, is closely linked to the broader exploration of tryptamine derivatives. Tryptamines are a class of monoamine alkaloids that feature an indole ring with a two-carbon side chain attached to the 3-position. nih.gov The synthesis of tryptamine analogs has been a continuous area of research, driven by the desire to understand their structure-activity relationships and to develop novel compounds with specific biological activities. nih.govresearchgate.net

The introduction of a hydrazine group at the terminus of the ethyl side chain of tryptamine creates a unique chemical entity with the potential for diverse reactivity and biological interactions. While a detailed historical timeline for the initial synthesis of 3-(2-hydrazinylethyl)-1H-indole fumarate is not extensively documented in readily available literature, its development can be situated within the ongoing efforts to modify the tryptamine scaffold to explore new chemical space and biological functions. The preparation of this compound as a fumarate salt is a common practice in pharmaceutical chemistry to improve the stability and bioavailability of amine-containing compounds. google.com

Methodological Approaches Employed in the Scholarly Study of this compound

The synthesis of 3-(2-hydrazinylethyl)-1H-indole and its analogs typically involves multi-step chemical transformations. A common strategy for the synthesis of tryptamine derivatives starts from indole itself or a substituted indole. One of the most established methods for constructing the indole core is the Fischer indole synthesis, which involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org

For the elaboration of the side chain, a frequent precursor is indole-3-ethanol (tryptophol). The hydroxyl group of tryptophol (B1683683) can be converted into a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with hydrazine or a protected hydrazine equivalent. Alternatively, indole-3-acetic acid can be converted to the corresponding amide and then reduced to the amine. Another approach involves the reaction of indole with an appropriate electrophile containing the protected hydrazine functionality.

The characterization of this compound and related compounds relies on a suite of spectroscopic and analytical techniques. These methods are essential for confirming the chemical structure and purity of the synthesized molecules.

Table 1: Common Spectroscopic and Analytical Techniques

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the elucidation of the molecular structure.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups, such as N-H and C=O bonds.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.
Elemental Analysis Determines the percentage composition of elements (C, H, N, etc.) in the compound, which is used to confirm the empirical formula.

The following table provides representative spectral data for a related indole-hydrazine derivative, illustrating the type of information obtained from these analytical methods.

Table 2: Representative Spectral Data for N-Benzyl-1H-indole-2-carbohydrazide

AnalysisData
¹H NMR (500 MHz, DMSO-d₆) δ (ppm) 11.50 (s, 1H, NH-indole), 7.62 (d, 1H, J = 7 Hz, Har), 7.49 (d, 2H, J = 8 Hz, Har), 7.31–7.39 (m, 5H, Har), 7.18 (t, 1H, J = 7 Hz, Har), 7.26 (t, 1H, J = 7 Hz, Har), 5.00 (s, 2H, CH₂), 4.88 (s, 2H, NH₂)
¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) 162.6 (C=O), 137.4, 136.3, 129.0, 128.4, 127.7, 127.5, 123.8, 122.1, 119.9, 112.8, 54.5 (CH₂)
IR (KBr) ν (cm⁻¹) 3313 (NH₂ asym.), 3280 (NH₂ sym.), 3100 (C-H, aromatic), 2980 (C-H, aliphatic), 1680 (C=O), 1585, 744
MS (ESI) m/z 263.8 [M - H]⁺
Elemental Analysis (Calcd. for C₁₆H₁₅N₃O) C, 72.43; H, 5.70; N, 15.84
Elemental Analysis (Found) C, 72.45; H, 5.67; N, 15.83

Data sourced from a study on N-substituted indole carbohydrazide (B1668358) derivatives.

Properties

IUPAC Name

(E)-but-2-enedioic acid;2-(1H-indol-3-yl)ethylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.C4H4O4/c11-13-6-5-8-7-12-10-4-2-1-3-9(8)10;5-3(6)1-2-4(7)8/h1-4,7,12-13H,5-6,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKZCMLGMMVLNL-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNN.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCNN.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations Pertaining to 3 2 Hydrazinylethyl 1h Indole Fumarate

Established Synthetic Routes for the Indole (B1671886) Core of 3-(2-Hydrazinylethyl)-1H-Indole

The indole scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. The construction of the bicyclic indole nucleus is the foundational step in the synthesis of 3-(2-hydrazinylethyl)-1H-indole.

Fischer Indole Synthesis and its Contemporary Variants for Indole Scaffolds

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most widely used and versatile methods for constructing the indole ring system. mdpi.comwikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone. mdpi.comwikipedia.orgbyjus.com

The generally accepted mechanism, proposed by Robinson, proceeds through several key steps:

Hydrazone Formation: The initial step is the condensation of a (substituted) phenylhydrazine (B124118) with a carbonyl compound to form a phenylhydrazone. mdpi.combyjus.com

Tautomerization: The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form. wikipedia.orgbyjus.com

researchgate.netresearchgate.net-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond. mdpi.comwikipedia.org

Cyclization and Aromatization: The resulting di-imine intermediate cyclizes to form an aminoindoline (or aminal), which then eliminates a molecule of ammonia (B1221849) under acidic catalysis to yield the energetically favorable aromatic indole ring. mdpi.comwikipedia.org

A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid, as well as Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). mdpi.comwikipedia.org The choice of catalyst and reaction conditions can be critical for the success and selectivity of the synthesis. rsc.org

Contemporary variants of the Fischer synthesis have been developed to improve its scope and efficiency. A notable example is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling reaction to form N-arylhydrazones, the precursors for the cyclization step. wikipedia.orgrsc.org This approach expands the range of accessible starting materials. Another variation is a three-component, one-pot process that combines the formation of a metalloimine from a nitrile and an organometallic reagent with the subsequent Fischer indole reaction. nih.gov

Table 1: Key Aspects of the Fischer Indole Synthesis

FeatureDescriptionReferences
Reactants Phenylhydrazine and an aldehyde or ketone. mdpi.com, wikipedia.org, byjus.com
Key Intermediate Phenylhydrazone, which rearranges to an enamine. mdpi.com, wikipedia.org, byjus.com
Core Mechanism Acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement. mdpi.com, wikipedia.org
Catalysts Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃). mdpi.com, wikipedia.org
Byproduct Ammonia (NH₃). mdpi.com, wikipedia.org
Modern Variants Buchwald Pd-catalyzed hydrazone formation; one-pot multi-component syntheses. wikipedia.org, rsc.org, nih.gov

Alternative Cyclization and Annulation Strategies for Indole Derivatives

While the Fischer synthesis is prevalent, a multitude of other methods exist for constructing the indole nucleus, offering alternative pathways that may be advantageous depending on the desired substitution pattern. nih.gov These methods are broadly categorized by the bond disconnections made in a retrosynthetic analysis of the indole ring. youtube.com

Some prominent named reactions for indole synthesis include:

Bartoli Indole Synthesis: Utilizes the reaction of a nitroarene with a vinyl Grignard reagent. nih.gov

Reissert Indole Synthesis: Involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. nih.gov

Madelung Synthesis: The intramolecular cyclization of an N-phenylamide at high temperatures. nih.gov

Larock Indole Synthesis: A powerful palladium-catalyzed annulation of an o-haloaniline with an alkyne. nih.gov

Nenitzescu Indole Synthesis: The reaction of a benzoquinone with an ethyl β-aminocrotonate. nih.gov

Modern synthetic organic chemistry has also introduced a variety of transition-metal-catalyzed methods. These include copper-catalyzed cyclization of 2-ethynylanilines and iridium-catalyzed intramolecular C-H amination reactions, which provide efficient and functional-group-tolerant routes to substituted indoles. organic-chemistry.org

Table 2: Comparison of Selected Alternative Indole Synthesis Methods

Synthesis MethodKey ReactantsGeneral DescriptionReferences
Reissert Synthesis o-Nitrotoluene, Diethyl oxalateCondensation followed by reductive cyclization of the resulting nitro-phenylpyruvic acid. nih.gov
Larock Synthesis o-Haloaniline, AlkynePalladium-catalyzed annulation reaction. nih.gov
Bartoli Synthesis Nitroarene, Vinyl Grignard reagentReaction of a nitroaromatic with three equivalents of a vinyl Grignard reagent. nih.gov
Nenitzescu Synthesis Benzoquinone, EnamineCondensation and cyclization to form 5-hydroxyindole (B134679) derivatives. nih.gov

Introduction of the Hydrazinylethyl Side Chain to the Indole Moiety

Once the indole core is established, the next critical phase is the installation of the 2-hydrazinylethyl side chain at the C3 position. This transformation typically involves the use of a suitable indole precursor and its reaction with a hydrazine (B178648) source.

Precursor Chemistry and Optimization of Reaction Conditions

The synthesis of the target side chain often begins with a precursor molecule that already contains a two-carbon chain at the C3 position of the indole ring. A common and versatile precursor is 3-(2-hydroxyethyl)indole, also known as tryptophol (B1683683). This intermediate can be synthesized by the reduction of methyl 3-indolylglyoxylate using a reducing agent like sodium borohydride.

Another potential precursor is 3-(2-nitroethyl)-1H-indole, which can be derived from the reaction of indoles with nitroalkenes. nih.gov The nitro group can then be reduced to an amine, which would require further steps to be converted to a hydrazine. A more direct approach involves the tandem hydroformylation of an amino olefin followed by a Fischer indole synthesis, which can assemble tryptamine-like structures in a convergent manner. nih.gov

To convert a precursor like tryptophol to the desired hydrazine, the hydroxyl group must first be transformed into a good leaving group (e.g., a tosylate, mesylate, or halide) by reacting it with agents like p-toluenesulfonyl chloride, methanesulfonyl chloride, or a halogenating agent. The subsequent nucleophilic substitution with hydrazine would then yield the 3-(2-hydrazinylethyl)-1H-indole base. Optimization of this substitution reaction would involve careful selection of the solvent, reaction temperature, and management of the stoichiometry of hydrazine to minimize side reactions.

Specific Reactions Involving Hydrazine Hydrate (B1144303) in the Synthesis of Indole-Hydrazine Systems

Hydrazine hydrate (N₂H₄·H₂O) is a common reagent for introducing the hydrazine moiety. In indole chemistry, it is frequently used to convert ester or carboxylic acid functionalities into the corresponding carbohydrazides (acylhydrazines). researchgate.netnih.gov For instance, the reaction of methyl 1H-indole-3-carboxylate with hydrazine monohydrate in ethanol (B145695) at elevated temperatures yields 1H-indole-3-carbohydrazide. nih.gov

While this reaction is well-established for forming indole carbohydrazides, creating the 3-(2-hydrazinylethyl)-1H-indole requires a different strategy. A direct reaction would involve an indole with a two-carbon electrophilic side chain at the C3 position, such as 3-(2-bromoethyl)-1H-indole. The reaction with hydrazine hydrate would proceed via an S_N2 mechanism to displace the bromide and form the desired product.

Alternatively, a benzyl (B1604629) hydrazine can be prepared by reacting a substituted benzyl chloride with an excess of hydrazine hydrate in ethanol. mdpi.com This benzyl hydrazine can then be used in subsequent reactions. In the context of the target molecule, an indole derivative with an appropriate electrophilic side chain would react with hydrazine hydrate, likely in a polar solvent like ethanol, to form the final hydrazine product. The reaction of ethyl 3-formyl-indole-2-carboxylates with hydrazine hydrate has been shown to lead directly to cyclized pyridazino[4,5-b]indol-4(5H)-ones, highlighting the reactivity of hydrazine and the need for carefully chosen substrates to avoid unwanted cyclizations. nih.govresearchgate.net

Table 3: Reactions of Indole Precursors with Hydrazine Hydrate

Indole PrecursorFunctional Group ReactingProduct TypeTypical ConditionsReferences
Indole-3-carboxylate esterEsterIndole-3-carbohydrazideHydrazine hydrate, ethanol, reflux. nih.gov
Indole-2-carboxylate esterEsterIndole-2-carbohydrazideHydrazine hydrate, ethanol, reflux. researchgate.net, nih.gov
3-(2-Bromoethyl)-1H-indoleAlkyl Halide3-(2-Hydrazinylethyl)-1H-indoleHydrazine hydrate, polar solvent.(Plausible route)
Ethyl 3-formyl-indole-2-carboxylateFormyl and EsterPyridazino[4,5-b]indol-4(5H)-oneHydrazine hydrate. nih.gov, researchgate.net

Salt Formation and Crystallization of 3-(2-Hydrazinylethyl)-1H-Indole Fumarate (B1241708)

The final step in the synthesis is the formation of the fumarate salt and its isolation as a crystalline solid. This is a crucial step in pharmaceutical development to ensure stability, appropriate solubility, and ease of handling of the active compound. researchgate.net

Salt formation occurs through an acid-base reaction between the basic 3-(2-hydrazinylethyl)-1H-indole and fumaric acid. The indole molecule possesses basic nitrogen atoms in the hydrazinyl group that readily accept protons from the carboxylic acid groups of fumaric acid. The likelihood of salt formation over a co-crystal is often predicted by the "pKa rule of 3," which states that a salt is likely to form if the difference between the pKa of the protonated base and the pKa of the acid is greater than three. mdpi.com

Crystallization is the process by which the dissolved salt organizes into a highly structured solid lattice. The method of crystallization significantly influences the final product's physical properties, including crystal habit (shape), polymorphism, and purity. Common laboratory and industrial crystallization techniques include:

Cooling Crystallization: A saturated solution of the salt is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and the salt to crystallize out.

Anti-Solvent Addition: An "anti-solvent" (a solvent in which the salt is poorly soluble) is added to a solution of the salt, inducing precipitation and crystallization.

Evaporation Crystallization: The solvent is slowly evaporated from the solution, increasing the concentration of the salt until it exceeds its solubility limit and crystallizes.

The choice of solvent system is critical, as it affects solubility, yield, and crystal morphology. researchgate.net For 3-(2-hydrazinylethyl)-1H-indole fumarate, a solvent system would be chosen where the salt has moderate solubility at high temperatures and low solubility at room temperature to ensure a good recovery of the crystalline product.

Table 4: Key Factors in the Crystallization of a Pharmaceutical Salt

FactorInfluenceDesired OutcomeReferences
Solvent System Affects solubility, yield, purity, and crystal form (polymorph).A system that provides good solubility at high temperature and low solubility at low temperature. researchgate.net
Temperature/Cooling Rate Influences nucleation and crystal growth rate, affecting crystal size and distribution.Controlled cooling to promote the growth of larger, more uniform crystals. researchgate.net
Supersaturation The driving force for crystallization.Optimal level of supersaturation to balance nucleation and growth for desired crystal properties. researchgate.net
Agitation Affects heat and mass transfer, preventing settling and promoting uniform crystal growth.Consistent and controlled stirring to ensure homogeneity. researchgate.net

Rationale for Fumarate Counterion Selection in Research Preparations

The selection of a suitable salt form is a critical step in the development of chemical entities for research and therapeutic applications. For weakly basic compounds like 3-(2-hydrazinylethyl)-1H-indole, forming a salt can significantly improve physicochemical properties such as solubility, stability, and dissolution rate. nih.govdroracle.ai Fumaric acid, a dicarboxylic acid, is a commonly chosen counterion for forming salts with basic drugs. nih.govnih.gov

The use of fumarate as a counterion offers several advantages. Salt formation is one of the most effective methods to enhance the aqueous solubility of weakly basic drugs. nih.gov Fumarate salts, in particular, have been shown to improve the gastrointestinal tolerability of certain compounds. nih.gov The formation of a fumarate salt can lead to a more stable crystalline form, which is crucial for consistent and reproducible research findings. The choice is often empirical and depends on the specific properties desired for the final compound, such as improved handling characteristics and suitability for specific experimental conditions. researchgate.net While many counterions are available, fumarate remains a frequent choice due to its established record in improving the biopharmaceutical properties of various compounds. nih.govnih.gov

Methodologies for Single Crystal Growth and Analysis

Obtaining high-quality single crystals is essential for unequivocally determining the three-dimensional structure of a molecule through X-ray diffraction analysis. researchgate.netresearchgate.netacs.org For organic compounds like this compound, several crystallization techniques can be employed. The primary goal of these methods is to slowly bring a solution to a state of supersaturation, allowing for the orderly arrangement of molecules into a crystal lattice. youtube.comuni-marburg.de

Common methods for growing single crystals from solution include:

Slow Evaporation: A solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. The gradual increase in concentration leads to crystal formation. The rate of evaporation can be controlled, for instance, by using needles through a septum on a vial. youtube.com

Solvent Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and then carefully layering a less dense, miscible "anti-solvent" on top, in which the compound is insoluble. rochester.edu Diffusion at the interface of the two liquids creates a localized supersaturation, promoting crystal growth. A typical starting ratio for solvent to precipitant is 1:4 or 1:5. rochester.edu

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool down slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization. uni-marburg.de

The choice of solvent is critical; a solvent in which the compound has moderate solubility is often ideal. rochester.edu The purity of the compound is another paramount factor for successful crystal growth. rochester.edu Once suitable crystals are obtained, single-crystal X-ray diffraction (SCXRD) is performed to determine the precise atomic arrangement, bond lengths, and bond angles. acs.orgmdpi.commdpi.com This analysis provides definitive proof of the molecular structure and reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal structure. researchgate.netacs.org

Derivatization Strategies and Chemical Reactivity of the Hydrazine Moiety

The hydrazine group (-NHNH2) is a highly versatile functional group in organic chemistry, known for its nucleophilicity and ability to participate in a wide range of chemical transformations. nih.govrsc.orgorganic-chemistry.org Arylhydrazines, in particular, are valuable precursors for the synthesis of various heterocyclic compounds, including indoles. nih.govrsc.org The reactivity of the hydrazine moiety in 3-(2-hydrazinylethyl)-1H-indole makes it a prime target for derivatization, enabling the synthesis of a diverse array of analogues with tailored properties. nih.govnih.gov

The lone pair of electrons on the terminal nitrogen atom makes the hydrazine group a strong nucleophile, readily reacting with electrophilic species. nih.govnih.gov This reactivity is fundamental to many of its chemical transformations. One of the most common reactions involving hydrazines is their condensation with carbonyl compounds. researchgate.netnih.govresearchgate.net

Key Reactions of the Hydrazine Moiety:

Reaction Type Reactant Product Significance
Hydrazone Formation Aldehydes, Ketones Hydrazones Foundation for chemical probes, bioconjugation. nih.govorganic-chemistry.org
Acylation Acyl Halides, Anhydrides Acylhydrazides Synthesis of various derivatives. organic-chemistry.org
Reductive Alkylation Aldehydes/Ketones + Reducing Agent N-Alkylhydrazines Creation of substituted hydrazine derivatives. organic-chemistry.org

| Cross-Coupling | Aryl Halides | Arylated Hydrazines | Environmentally friendly arylation methods. nih.govrsc.org |

Formation of Hydrazones and Schiff Bases for Chemical Probe Development

The reaction of the hydrazine moiety with aldehydes and ketones to form hydrazones is a cornerstone of chemical probe development. nih.govxiahepublishing.com This condensation reaction is typically efficient and results in a stable C=N double bond, forming the hydrazone linkage. organic-chemistry.orgnih.govresearchgate.net Similarly, reactions with primary amines can form Schiff bases, which also feature a C=N imine group. rsc.orgresearchgate.netjmchemsci.comscience.gov

The formation of hydrazones is a widely used strategy for covalently labeling and detecting biomolecules. nih.govacs.org For instance, probes containing a hydrazine group can be used to target and react with carbonyl groups present in certain metabolites or introduced into biomolecules. nih.govnih.gov The stability of the resulting hydrazone is a key advantage, although it can be reversible under certain conditions, which is sometimes exploited for controlled release applications. nih.gov Aromatic aldehydes generally form more stable hydrazones compared to aliphatic ones. nih.gov

The development of these probes often involves designing hydrazine derivatives that, upon reaction, confer a detectable signal, such as fluorescence or a mass tag for mass spectrometry analysis. nih.govacs.org This bioorthogonal ligation chemistry allows for the specific study of biological processes in complex systems without interfering with native biological functions. nih.govnih.gov

Functionalization Approaches for Bioconjugation in in vitro Systems

Bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids, heavily utilizes the reactivity of the hydrazine group for in vitro applications. nih.govnih.govacs.org The formation of a stable hydrazone bond between a hydrazine-functionalized molecule and an aldehyde- or ketone-containing biomolecule is a robust and widely employed bioconjugation strategy. nih.govinterchim.frresearchgate.net

To achieve bioconjugation, either the molecule of interest (like an indole derivative) is functionalized with a hydrazine group, or the target biomolecule is modified to introduce a carbonyl group. nih.gov Several methods exist to introduce aldehyde or ketone moieties into proteins and peptides site-selectively. nih.gov Once one component carries the hydrazine and the other the carbonyl, they can be conjugated under mild, aqueous conditions, which is crucial for maintaining the integrity of the biomolecule. nih.govnih.gov

The resulting hydrazone linkage is generally stable, making it suitable for a variety of in vitro assays and applications. interchim.fr This chemistry has been used to attach various payloads, such as labels or drugs, to targeting agents. google.com The efficiency and specificity of hydrazone formation make it a valuable tool in the construction of complex biomolecular architectures for research purposes. nih.govnih.gov

Table of Bioconjugation Strategies:

Strategy Description Key Features
Hydrazone Ligation Reaction of a hydrazine with an aldehyde or ketone on a biomolecule. Forms stable covalent bond; bioorthogonal. nih.govnih.gov
Pyrazolone Ligation An optimization of hydrazone ligation leading to more stable products. Offers enhanced stability in aqueous buffers. nih.gov

| Use of Linking Reagents | Employing heterobifunctional linkers like S-HyNic to introduce a hydrazine moiety. | Allows for controlled and efficient conjugation. interchim.fr |

Stereochemical Considerations in the Synthesis of Chiral this compound Analogues

The synthesis of chiral molecules, or enantiomers, is of great importance in chemistry and pharmacology. Introducing a chiral center into analogues of 3-(2-hydrazinylethyl)-1H-indole requires stereoselective synthetic methods. The indole scaffold, particularly at the C3 position, is a common feature in many biologically active compounds, making the development of asymmetric syntheses for 3-substituted indoles an active area of research. acs.orgacs.orgscispace.com

Several strategies can be employed to achieve the enantioselective synthesis of chiral 3-substituted indoles and their derivatives, such as indolines. acs.orgorganic-chemistry.org

Catalytic Asymmetric Hydrogenation: This method involves the reduction of a prochiral indole derivative using a chiral catalyst, often based on transition metals like rhodium or iridium complexed with chiral ligands. acs.orgnih.gov For example, N-protected 3-substituted indoles can be hydrogenated with high enantioselectivity using a rhodium complex with a chiral phosphine (B1218219) ligand like PhTRAP. acs.org

Chiral Brønsted Acid Catalysis: Organocatalytic methods using chiral Brønsted acids have emerged as a powerful, metal-free alternative for the enantioselective synthesis of indolines from indole derivatives. organic-chemistry.org

Enantioselective Friedel-Crafts Reactions: The reaction of indoles with various electrophiles in the presence of a chiral catalyst can produce optically active 3-substituted indoles. acs.org

Cascade Reactions: Organocatalyzed cascade reactions can construct multiple stereocenters in a single synthetic operation, providing access to complex chiral 3-substituted indole derivatives with high diastereoselectivity and enantioselectivity. scispace.com

These methods allow for the preparation of specific stereoisomers of 3-(2-hydrazinylethyl)-1H-indole analogues, enabling the investigation of how stereochemistry influences their properties and interactions in chiral environments.

Table of Synthetic Approaches for Chiral Indole Analogues:

Method Catalyst Type Key Features Enantiomeric Excess (ee)
Asymmetric Hydrogenation Rhodium-PhTRAP complex Hydrogenates N-tosyl 3-substituted indoles. 95-98% ee acs.org
Brønsted Acid Catalysis Chiral Phosphoric Acid Metal-free transfer hydrogenation of 3H-indoles. Up to 97% ee organic-chemistry.org
Nucleophilic Addition Chiral Phosphoric Acid Reaction of 3-vinyl indoles with imines. Up to 97% ee acs.org

| Cascade Sulfa-Michael/Michael | Chiral Squaramide | Forms three contiguous stereocenters. | Up to 89% ee scispace.com |

Molecular Mechanisms and Biochemical Pathway Investigations of 3 2 Hydrazinylethyl 1h Indole Fumarate in Research Models

Interactions with Enzyme Systems in In Vitro Biochemical Assays

Modulation of Monoamine Oxidase (MAO) Family Enzymes (e.g., MAO-B)

Research has identified 3-(2-hydrazinylethyl)-1H-indole fumarate (B1241708), also known as YKP-10461, as a potent, selective, and reversible inhibitor of monoamine oxidase type B (MAO-B). bioworld.com MAO-B is an enzyme primarily located on the outer mitochondrial membrane and is crucial for the catabolism of monoamine neurotransmitters like dopamine (B1211576) and phenylethylamine. nih.govscbt.com The inhibition of MAO-B is a significant therapeutic strategy, as it can increase the levels of these neurotransmitters in the brain. nih.gov

In preclinical studies, this indole-based compound demonstrated its ability to effectively inhibit MAO-B. bioworld.com Further investigation in a first-in-human, single-ascending-dose trial involving healthy subjects confirmed its mechanism of action. The study evaluated the pharmacodynamic effects of the compound by measuring biomarkers of MAO activity. A statistically significant correlation was observed between the levels of phenylethylamine (PEA), a marker for MAO-B inhibition, and the inhibition of the MAO-B enzyme. bioworld.com Conversely, levels of dihydroxyphenyl glycol (DHPG), a marker for MAO-A inhibition, showed no significant changes in subjects treated with the compound compared to placebo. This indicates a selective inhibition of MAO-B over MAO-A. bioworld.com

Monoamine oxidases A and B are key enzymes in the degradation of biogenic amines, with MAO-A preferentially oxidizing serotonin (B10506) and norepinephrine, and MAO-B preferentially oxidizing phenylethylamine. clinpgx.org Both enzymes can metabolize dopamine. clinpgx.org The selective inhibition of MAO-B is advantageous as it can enhance dopamine signaling by preventing its breakdown in glial cells, without affecting the broader monoamine metabolism regulated by MAO-A in other parts of the body, thus avoiding certain side effects. nih.gov

Table 1: Investigated Biomarkers of MAO Activity for 3-(2-hydrazinylethyl)-1H-indole fumarate

Biomarker Associated Enzyme Observation Implication
Phenylethylamine (PEA) MAO-B Elevated levels Indicates inhibition of MAO-B

Engagement with Cholinesterase Enzymes (e.g., Acetylcholinesterase)

Acetylcholinesterase (AChE) is a critical enzyme that terminates neurotransmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. nih.gov While various compounds have been studied as inhibitors of AChE for therapeutic purposes, current research literature does not provide specific data on the direct interaction or engagement of this compound with acetylcholinesterase or other cholinesterase enzymes.

Effects on Cyclooxygenase (COX) Isoenzymes (e.g., COX-2)

Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are key to the biosynthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov COX-2 is an inducible isoform that is often upregulated during inflammation. nih.gov Although nonsteroidal anti-inflammatory drugs (NSAIDs) and coxibs are known to target these enzymes, there is no available scientific literature detailing the effects of this compound on the activity of COX-2 or other cyclooxygenase isoenzymes.

Influence on Lysine (B10760008) Demethylases (KDMs/LSD1) in Cell-Free and Cellular Assays

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent enzyme that plays a crucial role in gene transcription by removing methyl groups from histone H3. nih.gov Overexpression of LSD1 has been linked to various cancers, making it a target for therapeutic intervention. nih.gov Despite the interest in LSD1 inhibitors, there is currently no published research that specifically investigates the influence of this compound on LSD1 or other lysine demethylases in either cell-free or cellular assay systems.

Ligand Binding Studies with Receptor Systems in Recombinant Expression Models (e.g., Serotonin Receptors)

Serotonin receptors, such as the 5-HT receptor family, are important targets for a wide range of therapeutics. The indole (B1671886) nucleus, a core component of this compound, is a common structural motif in many ligands that bind to serotonin receptors. nih.gov Ligand binding to these receptors can induce conformational changes that are transmitted across the cell membrane to initiate intracellular signaling cascades. nih.gov

However, specific ligand binding studies detailing the affinity and efficacy of this compound at various serotonin receptor subtypes in recombinant expression models are not currently available in the scientific literature. While the structural similarity to other known serotonin receptor ligands might suggest potential interaction, this has not been experimentally verified for this particular compound.

Investigations into Cellular Pathway Modulation in Model Organism Cell Lines (ex vivo or in vitro Systems)

The modulation of cellular pathways by bioactive compounds is a key area of pharmacological research. For instance, the inhibition of enzymes like LSD1 has been shown to affect pro-angiogenic pathways in cancer cell lines. nih.gov Similarly, the inhibition of MAO-B can protect against mitochondrial dysfunction and apoptosis in in vitro models of neurodegenerative diseases. nih.gov

Despite the known in vitro activity of this compound as a MAO-B inhibitor, there is a lack of published studies investigating its broader effects on downstream cellular pathways in model organism cell lines. Research into how this compound may modulate specific signaling cascades, gene expression profiles, or other cellular processes downstream of MAO-B inhibition has not been reported.

Enzyme Kinetics and Inhibition Mechanism Studies of this compound

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Kinetic studies are essential to characterize the nature and potency of this inhibition.

The potency of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. aatbio.com The Ki, on the other hand, is a thermodynamic measure of the binding affinity between the inhibitor and the enzyme. aatbio.com Unlike the IC50, the Ki is independent of substrate concentration, making it a more direct measure of inhibitor potency. youtube.com The Cheng-Prusoff equation is often used to calculate Ki from IC50 values. youtube.com

Research on various indole-based compounds has demonstrated their potential as enzyme inhibitors. For example, certain indole-acylhydrazone derivatives have been evaluated for their inhibitory activity against histone deacetylases (HDACs), with some showing significant cytotoxicity and presumed inhibitory action. nih.gov

Table 3: Illustrative Inhibition Constants for an Indole-Hydrazine Compound Against Various Enzymes

Enzyme Target Substrate IC50 (µM) Ki (µM)
Monoamine oxidase A Kynuramine 5.2 2.4
Monoamine oxidase B Benzylamine 15.8 7.3
Histone Deacetylase 2 Fluorogenic Peptide 8.9 Not Determined

This data is hypothetical and serves to illustrate the type of results obtained from enzymatic assays for compounds of this class.

Enzyme inhibition can be either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be removed, for example, by dialysis, restoring enzyme activity. Irreversible inhibitors, in contrast, typically form a stable, covalent bond with the enzyme, leading to permanent inactivation.

The hydrazine (B178648) moiety in this compound suggests a potential for irreversible inhibition. Hydrazine derivatives are known to be metabolized by enzymes like cytochrome P450s or peroxidases to form reactive radical species. nih.gov These reactive intermediates can then form covalent adducts with the enzyme, leading to time-dependent, irreversible inhibition.

Distinguishing between these mechanisms often involves dialysis experiments or measuring the recovery of enzyme activity after removal of the inhibitor. If enzyme activity is not restored after extensive dialysis, the inhibition is considered irreversible. Further studies using mass spectrometry can identify the specific amino acid residue in the enzyme that has been covalently modified by the inhibitor.

Advanced Analytical and Spectroscopic Methodologies for the Research Oriented Characterization of 3 2 Hydrazinylethyl 1h Indole Fumarate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment in Research Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. researchgate.net For 3-(2-hydrazinylethyl)-1H-indole fumarate (B1241708), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of its structure.

Proton (¹H) NMR spectroscopy is a rapid and powerful tool for monitoring the progress of chemical reactions in real-time or by analyzing aliquots from the reaction mixture. acs.org In the synthesis of 3-(2-hydrazinylethyl)-1H-indole, ¹H NMR can track the consumption of starting materials and the formation of the product. For instance, the disappearance of signals corresponding to a precursor, such as indole-3-acetaldehyde, and the concurrent appearance of new signals characteristic of the 3-(2-hydrazinylethyl)-1H-indole product would signify a successful reaction. researchgate.net The integration of these signals allows for the quantitative assessment of reaction conversion. nih.gov

The ¹H NMR spectrum of 3-(2-hydrazinylethyl)-1H-indole fumarate is expected to show distinct signals for the indole (B1671886) ring protons, the protons of the ethylhydrazine (B1196685) side chain, and the vinyl protons of the fumarate counter-ion. The indole NH proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm), a characteristic feature in aprotic solvents like DMSO-d₆. nih.govresearchgate.net The aromatic protons of the indole ring would appear in the range of δ 7.0–7.6 ppm. nih.gov The ethyl side chain would present as two triplets, while the single proton of the fumarate would appear as a singlet in the olefinic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆ (Note: Predicted values based on typical shifts for indole and fumarate moieties. Actual values may vary.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Indole NH>11.0br s-
H-4 (Indole)~7.6d~7.8
H-7 (Indole)~7.5d~8.0
H-5 (Indole)~7.2t~7.5
H-6 (Indole)~7.1t~7.5
H-2 (Indole)~7.3s-
-CH₂-CH₂-NHNH₂~3.1t~6.5
-CH₂-CH₂-NHNH₂~3.0t~6.5
Fumarate =CH~6.5s-
Hydrazine (B178648) -NHNH₂Variablebr s-

Carbon-13 (¹³C) NMR spectroscopy is crucial for defining the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a complete carbon count and confirmation of the molecular skeleton. libretexts.org The chemical shift of each carbon provides insight into its electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom). oregonstate.edupdx.edu For this compound, the spectrum would show signals for the eight carbons of the indole ring system, the two aliphatic carbons of the side chain, and the two distinct carbons of the fumarate salt (one for the carboxyl group and one for the olefinic carbon). The general regions for these carbons are well-established for indole alkaloids and related structures. mdpi.comorganicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ (Note: Predicted values based on typical shifts for indole and fumarate moieties. Actual values may vary.)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Fumarate C=O~166
Fumarate =CH~135
C-7a (Indole)~136
C-3a (Indole)~127
C-2 (Indole)~123
C-4 (Indole)~119
C-5 (Indole)~121
C-6 (Indole)~120
C-7 (Indole)~112
C-3 (Indole)~110
-CH₂-NHNH₂~45
-CH₂-CH₂-NHNH₂~25

While 1D NMR provides foundational data, 2D NMR techniques are essential for the definitive assignment of complex structures by revealing through-bond correlations between nuclei. emerypharma.commdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds (¹H-¹H correlations). researchgate.net For the target molecule, COSY would show a cross-peak between the two methylene (B1212753) groups of the ethyl side chain, confirming their connectivity. It would also show correlations between adjacent protons on the indole's benzene (B151609) ring (e.g., H-4 with H-5, H-5 with H-6, H-6 with H-7). researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (¹J-CH). columbia.eduresearchgate.net An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for all non-quaternary carbons. For example, the signal for the indole C-2 proton would show a cross-peak with the C-2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J-CH and ³J-CH). researchgate.netscribd.com It is critical for connecting molecular fragments and identifying quaternary carbons. libretexts.org Key HMBC correlations would include the protons of the ethyl side chain showing a correlation to C-3 of the indole ring, confirming the attachment point. The indole H-2 proton would show correlations to C-3 and C-3a, further solidifying the ring structure. researchgate.net

Table 3: Key Predicted 2D NMR Correlations for Structural Confirmation

Technique Correlating Nuclei (Proton → Atom) Significance
COSY-CH₂- ↔ -CH₂- (Side Chain)Confirms ethyl group connectivity.
COSYH-4 ↔ H-5; H-5 ↔ H-6; H-6 ↔ H-7Confirms aromatic spin system.
HSQCAll CH protons ↔ their attached CarbonAssigns all protonated carbons.
HMBCSide chain -CH₂- → C-3 (Indole)Confirms side chain position at C-3.
HMBCH-2 → C-3, C-3a, C-7aConfirms indole ring structure.
HMBCH-4 → C-3, C-5, C-7aConfirms indole ring structure.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis in Research Contexts

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition. sinfoochem.comnist.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). nih.govresearchgate.net This precision allows for the determination of a molecule's elemental formula, a critical step in confirming its identity. nih.gov For this compound (formula C₁₄H₁₅N₃O₄), the cationic part, 3-(2-hydrazinylethyl)-1H-indole, would be ionized, commonly by protonation to [M+H]⁺ in electrospray ionization (ESI). HRMS analysis would be used to verify that the experimentally measured exact mass matches the theoretical exact mass calculated from its elemental formula (C₁₀H₁₄N₃⁺), thereby distinguishing it from other compounds with the same nominal mass.

Molecular Formula (Cation): C₁₀H₁₃N₃

Theoretical Exact Mass of [M+H]⁺ (C₁₀H₁₄N₃⁺): 176.1182 Da

An experimental mass measurement that agrees with this theoretical value to within a few ppm provides strong evidence for the proposed elemental composition of the cation.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). nih.govmdpi.com This technique provides valuable structural information by revealing the molecule's fragmentation pathways. nih.gov

For the protonated 3-(2-hydrazinylethyl)-1H-indole ion ([M+H]⁺ at m/z 176.1), the most likely fragmentation pathway involves the cleavage of the bond beta to the indole ring. This would result in the loss of the ethylhydrazine portion and the formation of a highly stable indrylmethyl cation, a characteristic fragment for 3-substituted indoles.

Plausible Fragmentation Pathway: [C₁₀H₁₄N₃]⁺ (m/z 176.1) → [C₉H₈N]⁺ (m/z 130.1) + CH₄N₂

Table 4: Predicted Key Ions in the MS/MS Spectrum of 3-(2-Hydrazinylethyl)-1H-Indole

Ion Type Proposed Structure m/z (Da)
Precursor Ion [M+H]⁺Protonated 3-(2-hydrazinylethyl)-1H-indole176.1
Major Fragment IonIndol-3-ylmethylene cation130.1

The observation of this specific fragmentation pattern provides strong confirmation of the 3-ethyl-indole core structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Purity Monitoring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for the qualitative analysis of this compound, offering insights into its functional groups and electronic transitions.

Infrared (IR) Spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the functional groups present in the molecule. bellevuecollege.edu The IR spectrum of this compound is expected to exhibit a combination of absorptions from both the indole and fumarate moieties.

Key expected IR absorption bands for the indole structure include:

N-H Stretching: A peak typically observed in the region of 3400-3300 cm⁻¹, characteristic of the indole nitrogen. researchgate.net

Aromatic C-H Stretching: Absorptions appearing around 3100-3000 cm⁻¹. researchgate.net

C=C Stretching: Strong bands within the aromatic ring, generally found between 1620 cm⁻¹ and 1450 cm⁻¹. researchgate.net

For the fumarate counter-ion, which is the salt of fumaric acid, the following peaks are anticipated:

C=O Stretching: Strong absorptions from the carboxylate groups, typically in the range of 1700-1550 cm⁻¹.

C=C Stretching: A peak associated with the double bond in the fumarate structure.

O-H Stretching: Broad bands may be present if the salt exists in a hydrated form.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly the chromophoric indole ring system. The indole nucleus typically displays characteristic absorption maxima. The purity of a sample can be monitored by observing the absorbance at a specific wavelength. While not as structurally informative as IR, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for detecting impurities that possess different chromophores.

Interactive Table: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Moiety
N-H Stretch3400-3300Indole
Aromatic C-H Stretch3100-3000Indole
C=C Stretch (Aromatic)1620-1450Indole
C=O Stretch (Carboxylate)1700-1550Fumarate
C=C Stretch~1640Fumarate

Chromatographic Techniques for Separation and Quantification in Research Studies

Chromatographic methods are essential for separating this compound from impurities, starting materials, and degradation products, as well as for its quantification in various research contexts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for assessing the purity of drug substances and monitoring the progress of chemical reactions. labotec.co.zamoravek.com For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.govnih.gov

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water (sometimes with acid modifiers like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netmdpi.com The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

Purity Determination: HPLC can effectively separate the main compound from related substances, including synthetic precursors, byproducts, and degradation products. moravek.com The area of the chromatographic peak corresponding to this compound is proportional to its concentration, allowing for accurate quantification and purity assessment. labotec.co.za For compounds lacking a strong UV chromophore, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be utilized. tandfonline.comlcms.cz

Reaction Monitoring: During the synthesis of 3-(2-hydrazinylethyl)-1H-indole, HPLC can be used to track the consumption of starting materials and the formation of the product in real-time. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Interactive Table: Typical HPLC Parameters for Indole Derivatives

ParameterTypical Value/Condition
ColumnC18, C8
Mobile PhaseAcetonitrile/Methanol and Water with Formic Acid
DetectionUV (e.g., 280 nm), Fluorescence, MS
Flow Rate1.0 mL/min
Injection Volume10-20 µL

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. cdc.gov Direct analysis of this compound by GC is challenging due to its salt nature and low volatility. However, GC can be employed for the analysis of volatile impurities or after derivatization of the analyte. cdc.gov

Analysis of Volatile Impurities: GC is well-suited for detecting and quantifying residual solvents from the manufacturing process or other volatile organic impurities that may be present in the final product.

Derivatization: To make 3-(2-hydrazinylethyl)-1H-indole amenable to GC analysis, it can be chemically modified through derivatization. researchgate.netyoutube.com This process converts the polar N-H and hydrazino groups into less polar and more volatile derivatives. libretexts.orgresearchgate.net Common derivatization techniques include:

Silylation: Reacting the active hydrogens with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com

Acylation: Treating the compound with an acylating agent to form more stable and volatile esters and amides. libretexts.org

Reaction with Aldehydes or Ketones: The hydrazino group can react with aldehydes or ketones to form hydrazones, which may be more suitable for GC analysis. chromforum.org

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction. sigmaaldrich.com

While 3-(2-hydrazinylethyl)-1H-indole itself is not chiral, many of its analogues and related indole derivatives possess stereogenic centers and can exist as enantiomers. nih.govrsc.org Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. nih.govsigmaaldrich.com

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or macrocyclic glycopeptides. nih.govmdpi.com

The development of a chiral separation method involves screening different CSPs and mobile phases (normal-phase, reversed-phase, or polar organic) to achieve baseline resolution of the enantiomers. mdpi.com The enantiomeric excess (ee) can then be calculated from the peak areas of the two enantiomers in the chromatogram. The resolution of racemic mixtures is a critical step in the development of chiral drugs, as enantiomers often exhibit different pharmacological and toxicological properties. libretexts.orglibretexts.org

X-ray Crystallography for Solid-State Structural Determination of this compound

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. pleiades.onlinenih.gov For this compound, this method can provide a wealth of information about its solid-state structure, including:

Molecular Conformation: The exact spatial orientation of the indole and fumarate moieties.

Crystal Packing: How the molecules are arranged in the crystal lattice.

Intermolecular Interactions: The nature and geometry of hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the crystal structure. pleiades.online

Stoichiometry of the Salt: Confirmation of the ratio of the indole base to the fumaric acid.

Identification of Polymorphs: Different crystalline forms (polymorphs) of the same compound can exhibit different physical properties, such as solubility and stability. aurigaresearch.comyoutube.com X-ray crystallography can distinguish between these different solid-state forms.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map and, ultimately, the positions of the atoms in the crystal. The crystal structures of various indole salts and analogues have been successfully determined using this technique. pleiades.onlineacs.orgresearchgate.net Solid-state NMR can also be a powerful tool for characterizing pharmaceutical salts and cocrystals. osti.gov

Interactive Table: Information Obtained from X-ray Crystallography

Structural InformationSignificance
Atomic CoordinatesDefines the precise molecular structure.
Bond Lengths and AnglesConfirms chemical bonding and geometry.
Crystal System and Space GroupDescribes the symmetry of the crystal lattice. nih.govacs.org
Hydrogen Bonding NetworkElucidates key intermolecular interactions. pleiades.online
Polymorph IdentificationCrucial for understanding physical properties and stability. aurigaresearch.com

Theoretical and Computational Studies on 3 2 Hydrazinylethyl 1h Indole Fumarate and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for predicting the electronic structure and reactivity of 3-(2-hydrazinylethyl)-1H-indole and its analogues.

Density Functional Theory (DFT) Applications to Molecular Orbitals and Energetics

Density Functional Theory (DFT) has become a standard tool for investigating the molecular geometries and electronic properties of indole (B1671886) derivatives. figshare.com By solving the Schrödinger equation in an approximate manner, DFT can be used to determine the energies and shapes of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller gap generally implies higher reactivity.

For tryptamine (B22526), a close analogue of the cation in 3-(2-hydrazinylethyl)-1H-indole fumarate (B1241708), DFT calculations have been employed to analyze its electronic properties. figshare.comtandfonline.com These studies reveal that the HOMO is typically localized on the electron-rich indole ring, while the LUMO is distributed over the entire molecule. The hydrazinyl group in 3-(2-hydrazinylethyl)-1H-indole is expected to influence the electronic distribution and reactivity. The additional lone pair of electrons on the terminal nitrogen of the hydrazine (B178648) moiety can increase the molecule's nucleophilicity and its ability to participate in hydrogen bonding.

A representative table of calculated electronic properties for tryptamine, a structural analogue, is provided below. These values are typically calculated using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

Table 1: Calculated Electronic Properties of Tryptamine (Analogue)

Property Calculated Value (eV)
HOMO Energy -5.89
LUMO Energy -0.21
HOMO-LUMO Gap 5.68
Ionization Potential 5.89
Electron Affinity 0.21
Electronegativity 3.05
Chemical Hardness 2.84

Data is representative of values obtained from DFT calculations on tryptamine as a model for the cation of 3-(2-hydrazinylethyl)-1H-indole fumarate.

Computational Spectroscopic Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are also highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations can provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies that show good agreement with experimental data. researchgate.netnih.gov

For indole derivatives, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations help in assigning the signals in the experimental spectra to specific atoms in the molecule. For 3-(2-hydrazinylethyl)-1H-indole, the calculations would predict distinct signals for the protons and carbons of the indole ring, the ethyl linker, and the hydrazine moiety. The chemical environment of the fumarate counter-ion would also be reflected in the solid-state NMR spectrum.

Similarly, theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical model. psu.edu For tryptamine and its derivatives, characteristic vibrational modes include the N-H stretches of the indole and the amino/hydrazinyl group, the C-H stretches of the aromatic ring and the ethyl side chain, and various bending and stretching modes of the indole skeleton. psu.edunih.govaip.org

Table 2: Predicted Key IR Frequencies and NMR Chemical Shifts for Tryptamine (Analogue)

Parameter Predicted Value Assignment
IR Frequencies (cm⁻¹)
~3400-3500 Indole N-H stretch
~3300-3400 Amino N-H symmetric/asymmetric stretch
~3050-3150 Aromatic C-H stretch
~2850-2950 Aliphatic C-H stretch
¹H NMR Chemical Shifts (ppm)
~10.5-11.5 Indole N-H
~7.0-8.0 Aromatic protons
~2.8-3.2 Methylene (B1212753) protons adjacent to indole
~2.7-3.1 Methylene protons adjacent to amino group
¹³C NMR Chemical Shifts (ppm)
~135-140 Indole C7a
~125-130 Indole C3a
~110-125 Aromatic carbons
~110-115 Indole C3
~40-45 Methylene carbon adjacent to amino group
~25-30 Methylene carbon adjacent to indole

Values are representative and based on DFT calculations for tryptamine. The exact values for this compound may vary.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Binding Studies

Beyond the electronic properties of an isolated molecule, molecular modeling and dynamics simulations are crucial for understanding how a molecule like this compound behaves in a biological environment. These techniques can predict its preferred three-dimensional shape (conformation) and how it might interact with proteins such as enzymes or receptors.

Molecular Docking for Enzyme/Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to hypothesize the molecular basis of their interaction.

For analogues of 3-(2-hydrazinylethyl)-1H-indole, docking studies have been performed to predict their binding to various enzymes and receptors. For instance, indole-based hydrazone derivatives have been docked into the active site of hypoxia-inducible factor (HIF)-1α to suggest a potential biological target for their anticancer activity. tandfonline.com Similarly, 2-phenyl-1H-indole derivatives have been docked into estrogen and progesterone (B1679170) receptors to explore their potential as breast cancer inhibitors. researchgate.net

In the context of 3-(2-hydrazinylethyl)-1H-indole, docking studies could be employed to predict its binding affinity and mode of interaction with monoamine oxidase (MAO) enzymes, a known target for some indole-based compounds. Such studies would typically reveal key interactions, such as hydrogen bonds between the hydrazinyl group and polar residues in the active site, and π-π stacking interactions involving the indole ring.

Molecular Dynamics Simulations to Study Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked ligand-protein complex and to study the conformational changes that may occur upon binding.

MD simulations have been applied to study the stability of various indole derivatives in complex with their target proteins. For example, simulations of 2-phenyl-1H-indole derivatives bound to estrogen receptors have been used to confirm the stability of the predicted binding poses. researchgate.net In another study, MD simulations of fumarate hydratase complexed with its substrate and inhibitors were used to understand the conformational stability and the role of hydrogen bonds in the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Research Probes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive QSAR model, it is possible to estimate the activity of new, unsynthesized compounds and to prioritize the synthesis of those with the most promising characteristics for use as research probes.

QSAR studies on indole-based compounds have been successfully performed. For example, a QSAR model was developed for a series of indeno[1,2-b]indole (B1252910) derivatives as inhibitors of casein kinase II (CK2), which was then used to predict the activity of other related compounds. irjweb.com Another QSAR study was conducted on 2-phenyl-1H-indole derivatives to model their anti-proliferative activity against breast cancer cell lines. researchgate.net These models typically use molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties.

For the design of research probes based on the 3-(2-hydrazinylethyl)-1H-indole scaffold, a QSAR study would involve synthesizing and testing a series of analogues with variations in the substituents on the indole ring or modifications to the hydrazinyl side chain. The resulting biological activity data would then be correlated with calculated molecular descriptors to build a predictive QSAR model. This model could then guide the design of new analogues with enhanced potency or selectivity for a particular biological target.

Development of Predictive Models for Biochemical Activity

Predictive modeling is a cornerstone of modern drug discovery, enabling the estimation of a compound's biological activity without the need for initial synthesis and testing. For indole-hydrazine scaffolds, quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling have been instrumental.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. For indole derivatives, these models have been successfully developed to predict a range of activities, from anticancer to antimicrobial effects.

A study on a series of diazine indole acetic acid derivatives reported the development of several QSAR models, including Topomer CoMFA, HQSAR, CoMFA, and CoMSIA, to analyze their structure-activity relationships as CRTH2 inhibitors. nih.gov The models exhibited good statistical correlation, with the optimal CoMSIA model showing a cross-validated q² value of 0.550 and a correlation coefficient (r²) of 0.888. nih.gov These models rely on descriptors such as steric, hydrophobic, and hydrogen bond donor fields to predict activity. nih.gov The contour maps generated from these analyses highlight critical regions of the molecule where modifications are likely to enhance or diminish biological potency. nih.gov

For instance, in a study of quinazolinone derivatives bearing a hydrazone structure, a 3D-QSAR model was built using CoMFA to guide the design of new antitumor agents. researchgate.net This model provided insights into how different substitutions on the benzoyl moiety influence the anticancer activity against human lung (A549) and prostate (PC-3) cancer cell lines. researchgate.net

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models serve as templates for designing new molecules with desired activities.

For a series of indole and isatin (B1672199) derivatives investigated as inhibitors of beta-amyloid (Aβ) aggregation, a key process in Alzheimer's disease, a pharmacophore hypothesis was generated. mdpi.com This model successfully distinguished between active and inactive compounds. mdpi.com The key features of such pharmacophores often include hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. In the context of the indole-hydrazine scaffold, the indole nitrogen can act as a hydrogen bond donor, the hydrazine moiety can provide both donor and acceptor features, and the indole ring itself serves as a hydrophobic and aromatic feature.

A study on novel indole-based aroylhydrazones as anticonvulsants also utilized a pharmacophore model for the selection of potent structures for synthesis. researchgate.net The high affinity of the designed compounds to the elucidated pharmacophore model resulted in the identification of candidates with significant anticonvulsant activity. researchgate.net

Design Principles for Novel Indole-Hydrazine Scaffolds

The insights gained from predictive modeling, coupled with molecular docking studies, have led to the formulation of key design principles for creating novel and effective indole-hydrazine based compounds.

Molecular Docking and Structure-Activity Relationships (SAR)

Molecular docking simulations predict the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. This information is invaluable for understanding the molecular basis of activity and for designing modifications that can enhance binding affinity.

In the development of novel N-substituted indole hydrazones as potential antiplatelet agents, docking studies confirmed that hydrophobic interactions within the lipophilic pocket of the cyclooxygenase-1 (COX-1) enzyme are pivotal for their activity. acs.org The chemical structure comparison of the synthesized derivatives indicated that the presence of a lipophilic, medium-sized group on the phenyl ring enhanced their antiplatelet activity. acs.org

Similarly, SAR studies on indol-3-yl-phenyl allylidene hydrazine carboximidamides as antimicrobial agents revealed that specific substitutions on the indole and phenyl rings were crucial for broad-spectrum activity. researchgate.net The introduction of a guanidine (B92328) motif, which is positively charged, was proposed to promote the lysis of bacterial cells. researchgate.net

Key Design Considerations:

Based on computational and SAR studies of related indole analogues, several design principles for novel indole-hydrazine scaffolds can be outlined:

Substitution on the Indole Ring: Modifications at various positions of the indole ring can significantly impact activity. For example, substitutions at the N1-position of the indole can modulate lipophilicity and steric interactions within the binding pocket.

The Hydrazine Linker: The hydrazine or hydrazone linker is a critical component, providing hydrogen bonding capabilities and conformational flexibility. The length and rigidity of this linker can be tuned to achieve optimal orientation within the target's active site.

Terminal Group Modification: The nature of the group attached to the hydrazine moiety is a primary determinant of biological activity. Aromatic or heteroaromatic rings are common, and their substitution patterns (e.g., with halogens, methoxy (B1213986) groups) can fine-tune electronic and steric properties to enhance target binding and selectivity. For instance, studies on 1-methylindole-3-carboxaldehyde hydrazone derivatives showed that aromaticity and disubstitution of the phenyl ring with fluorine and chlorine atoms were significant for antimicrobial activity. nih.gov

The following table presents data on the cytotoxic activity of some indole hydrazide-hydrazone derivatives, illustrating the impact of different substitutions.

Compound IDSubstitution on Phenyl RingCell LineIC₅₀ (µM)
18b 4-FluoroMCF-7 (Breast Cancer)0.9
18d 4-ChloroMCF-7 (Breast Cancer)0.4
18j 4-NitroMCF-7 (Breast Cancer)0.8
18t 4-FluoroPC-3 (Prostate Cancer)-
18v 4-NitroPC-3 (Prostate Cancer)-

Data extracted from a study on indolyl hydrazide-hydrazones as anticancer agents. researchgate.net

Role of 3 2 Hydrazinylethyl 1h Indole Fumarate As a Chemical Probe or Intermediate in Advanced Research

Precursor in the Synthesis of Complex Indole-Based Research Molecules

The indole (B1671886) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activity. 3-(2-Hydrazinylethyl)-1H-indole provides a strategic starting point for accessing complex indole derivatives due to the high reactivity of the terminal hydrazine (B178648) group.

The tryptamine (B22526) backbone of 3-(2-hydrazinylethyl)-1H-indole is structurally related to endogenous signaling molecules like serotonin (B10506), making it an ideal foundation for designing ligands that interact with a variety of protein targets. The hydrazine group can be readily transformed into various heterocyclic systems or used as a nucleophile to connect to other molecular fragments, enabling the synthesis of potent and selective enzyme inhibitors and receptor modulators.

For instance, indole derivatives are central to the development of inhibitors for enzymes like Tropomyosin receptor kinase (TRK), a target in cancer therapy. nih.gov Similarly, the indole structure is utilized to create modulators for the 5-HT2-selective receptors, which are targets for treating mental disorders, and cannabinoid receptors (CB2), which are involved in pain and inflammation. acs.orgmdpi.com The synthesis of such complex molecules often involves the multi-step functionalization of an indole core. nih.gov 3-(2-Hydrazinylethyl)-1H-indole can serve as the initial synthon, with the hydrazine group being reacted with ketones, aldehydes, or acylating agents to build the desired pharmacophore. Hydrazide-hydrazone derivatives, formed from the reaction of hydrazines with carbonyl compounds, are themselves a class of bioactive agents and versatile intermediates for creating more complex heterocycles. nih.gov

Table 1: Examples of Indole-Based Ligands and Their Protein Targets

Ligand Class Protein Target Example Therapeutic Area Reference
1H-indole-3-carbonitriles Tropomyosin receptor kinase (TRK) Cancer nih.gov
3-Pyrrolidine-indoles 5-HT2A Serotonin Receptor Mental Disorders mdpi.com
3-(Indanoyl)indoles Cannabinoid Receptor 2 (CB2) Pain, Inflammation acs.org
Pyrazino[1,2-a]indoles Melatonin (B1676174)/Adenosine Receptors Neuropsychiatry researchgate.net
N-acyl tryptamines Endocannabinoid System Gut Microbiota Signaling frontiersin.org

Understanding the mechanism of action, metabolic fate, and pharmacokinetics of bioactive molecules requires the use of labeled compounds. moravek.com Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful tool for these investigations. princeton.edu Deuterated compounds can be used as internal standards in quantitative mass spectrometry and can help elucidate metabolic pathways by tracking the isotopic signature. nih.gov

The indole core is amenable to deuterium labeling through methods like acid-catalyzed hydrogen-deuterium exchange. nih.govacs.org For example, treating indole derivatives with deuterated acids such as D₂SO₄ in CD₃OD can achieve high levels of deuterium incorporation across the indole ring system. acs.org 3-(2-Hydrazinylethyl)-1H-indole can be subjected to such protocols to produce its deuterated analogue. These labeled tryptamines are valuable for in vitro and ex vivo studies, such as investigating the metabolism of tryptamine derivatives by human liver microsomes. nih.gov The ability to create polydeuterium-labeled indoles is crucial for tracing the biotransformation of bioactive molecules. nih.gov

Table 2: Methods for Isotopic Labeling of Indole Derivatives

Labeling Method Reagents Position(s) Labeled Application Reference
Acid-Catalyzed H-D Exchange D₂SO₄ in CD₃OD Multiple positions on the indole ring and side chain Metabolic studies, Mass spectrometry standards nih.govacs.org
Palladium-Catalyzed H-D Exchange Pd(OAc)₂, CD₃CO₂D C2 and C3 positions Mechanistic studies acs.org
Metal-Free Acid-Mediated H-D Exchange CD₃CO₂D C3 position Selective synthesis acs.org
D₂O-Based in vivo Labeling Deuterium oxide (D₂O) De novo synthesized metabolites Biosynthesis studies in plants nih.gov

Scaffold for the Development of Novel Chemical Tools for Biological Research

Beyond being a precursor, the inherent chemical functionalities of 3-(2-hydrazinylethyl)-1H-indole make it an excellent scaffold for constructing specialized chemical tools that can probe, visualize, and identify biological targets and processes.

Fluorescent probes are indispensable tools in chemical biology for the real-time visualization of analytes and biological events in living systems. mdpi.comrsc.org The indole ring itself is a fluorophore, and its derivatives, such as tryptamine, exhibit intrinsic fluorescence that can be monitored. nih.gov This property can be harnessed and refined by chemically modifying the scaffold.

The hydrazine group of 3-(2-hydrazinylethyl)-1H-indole is particularly useful for designing "turn-on" fluorescent probes. Hydrazine and its hydrazone derivatives are known to be effective recognition moieties for specific analytes. acs.orgbohrium.com For example, a probe can be designed where the indole fluorescence is initially quenched. A reaction involving the hydrazine group, such as condensation with an analyte (e.g., a specific aldehyde or ketone) or a cyclization reaction triggered by an analyte, can disrupt the quenching mechanism and restore or enhance fluorescence. researchgate.netrsc.org This strategy has been successfully used to create highly sensitive and selective probes for detecting hydrazine itself, demonstrating the utility of this functional group in sensor design. mdpi.comrsc.org

Identifying the specific protein target of a bioactive compound is a critical step in drug discovery and chemical biology research. nih.gov Photoaffinity labeling (PAL) is a powerful technique for this purpose, where a photoreactive group is incorporated into the structure of a ligand. enamine.net Upon irradiation with UV light, this group forms a highly reactive species that covalently cross-links the ligand to its binding partner, enabling subsequent isolation and identification. mdpi.complos.org

3-(2-hydrazinylethyl)-1H-indole is an excellent starting scaffold for creating photoaffinity probes. The synthesis involves attaching a photoreactive moiety and a reporter tag to the indole core. mdpi.com The hydrazine group can be used as a chemical handle to attach these functionalities, or modifications can be made elsewhere on the indole ring. Common photoreactive groups include diazirines, benzophenones, and aryl azides. enamine.netplos.org For instance, trifluoromethyldiazirinyl indole derivatives have been synthesized and proposed as photoaffinity labels for analyzing biological functions. mdpi.comacs.org The probe may also include a reporter tag, such as an alkyne or biotin, to facilitate detection and enrichment of the cross-linked protein-probe complex via "click chemistry" or streptavidin affinity purification. nih.govplos.org

Table 3: Common Photoreactive Groups for Photoaffinity Labeling

Photoreactive Group Reactive Intermediate Activation Wavelength Key Features Reference
Aryl Azide Nitrene 254-400 nm Historically used, can rearrange plos.org
Benzophenone Diradical (triplet state) ~350 nm Relatively stable, reacts with C-H bonds mdpi.com
Phenyl(trifluoromethyl)diazirine Carbene ~350 nm Small size, high reactivity, fewer side reactions mdpi.comacs.org

Applications in Materials Science Research (e.g., as a monomer or cross-linker in specialty polymers for research)

The unique chemical structure of 3-(2-hydrazinylethyl)-1H-indole also lends itself to applications in materials science, particularly in the synthesis of functional polymers. Organic compounds with two or more reactive functional groups, known as bifunctional or polyfunctional monomers, are the fundamental building blocks for creating polymers through step-growth polymerization. fiveable.mequora.com

3-(2-hydrazinylethyl)-1H-indole can be considered a bifunctional monomer. fiveable.me It possesses two distinct reactive sites: the primary hydrazine group (-NHNH₂) at the end of the ethyl chain and the secondary amine (N-H) of the indole ring. The hydrazine group is highly nucleophilic and can react with electrophiles such as di-acyl chlorides or di-aldehydes to form poly-hydrazides or poly-hydrazones. nih.govorganic-chemistry.org Simultaneously, the indole N-H can participate in reactions like C-N coupling with activated difluoro monomers to form poly(N-arylene) structures. rsc.org This bifunctionality allows the molecule to be incorporated into polymer backbones to create novel materials like indole-based polyesters or polyamides. acs.orgtandfonline.comrsc.org

Furthermore, if incorporated into a polymer chain via one functional group, the remaining reactive group can act as a site for cross-linking, creating three-dimensional polymer networks with tailored properties. acs.org For example, a linear polymer containing pendant hydrazine groups could be cross-linked by adding a di-aldehyde, leading to the formation of a hydrogel or a rigid thermoset material. The incorporation of the indole moiety into polymers can enhance thermal stability and introduce electrochemical activity. rsc.orgajchem-a.com

Catalytic or Reagent Applications in Organic Synthesis Research

While direct catalytic applications of 3-(2-hydrazinylethyl)-1H-indole fumarate (B1241708) are not extensively documented in publicly available research, its structural features, particularly the presence of a hydrazine group attached to an indole core, strongly suggest its primary role as a chemical intermediate and a versatile building block in advanced organic synthesis research. The reactivity of the hydrazine moiety is central to its utility, enabling the construction of complex heterocyclic systems.

The hydrazine group is a potent nucleophile and readily reacts with electrophilic functional groups, most notably carbonyl compounds. This reactivity is the cornerstone of the well-established Fischer indole synthesis, a fundamental reaction in organic chemistry that utilizes phenylhydrazines and carbonyl compounds to form the indole ring system under acidic conditions. mdpi.comwikipedia.org This classic reaction underscores the potential of hydrazine-containing indole derivatives to participate in cyclization and condensation reactions.

In the context of 3-(2-hydrazinylethyl)-1H-indole, the hydrazine functional group serves as a handle for the synthesis of various fused heterocyclic systems. Research in this area often focuses on the construction of novel polycyclic scaffolds with potential biological activity. For instance, indole derivatives are employed as precursors in the synthesis of pyridazino[3,4-b]indoles, a class of compounds that has attracted interest due to their structural relationship with biologically active natural products. mdpi.com The synthesis of these and other fused indole systems often involves the reaction of an indole derivative bearing a reactive side chain, such as a hydrazine, with a suitable partner to form a new heterocyclic ring.

The general strategy involves the reaction of the hydrazine moiety with a dicarbonyl compound or a functional equivalent, leading to the formation of a hydrazone intermediate. This intermediate can then undergo an intramolecular cyclization to furnish the final fused heterocyclic product. The indole nucleus itself can also participate in these transformations, influencing the reactivity and outcome of the reaction.

Furthermore, indole derivatives are valuable components in multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product. nih.govdergipark.org.tr The use of functionalized indoles, such as those with a hydrazine group, in MCRs allows for the rapid generation of molecular diversity and the synthesis of libraries of compounds for screening purposes. The reactivity of the hydrazine group can be harnessed in these one-pot reactions to introduce a new heterocyclic ring onto the indole scaffold.

While the fumarate salt form of the compound primarily serves to improve its stability and handling properties, the reactive entity in synthetic applications is the free base, 3-(2-hydrazinylethyl)-1H-indole. The fumarate salt can be easily converted to the free base in situ or in a separate step before its use in a chemical reaction.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 3-(2-hydrazinylethyl)-1H-indole and its fumarate salt?

  • Methodology :

  • Hydrazine incorporation : React 3-(2-azidoethyl)-1H-indole with hydrazine derivatives under CuI-catalyzed conditions (PEG-400/DMF solvent system) to introduce the hydrazinyl group. Post-reaction, extract with ethyl acetate and purify via column chromatography (70:30 ethyl acetate/hexane) .
  • Fumarate salt formation : Neutralize the free base with fumaric acid in a polar solvent (e.g., ethanol) under reflux, followed by crystallization .
    • Key parameters : Catalyst loading (e.g., 10 mol% CuI), reaction time (12–24 hours), and solvent polarity for optimal salt crystallization.

Q. How is the purity and structural integrity of 3-(2-hydrazinylethyl)-1H-indole fumarate validated in academic research?

  • Analytical techniques :

  • NMR spectroscopy : 1H/13C NMR to confirm hydrazinyl proton signals (δ 2.8–3.5 ppm for –NH–NH2) and indole backbone integrity. 19F NMR if fluorinated analogs are synthesized .
  • HPLC : Reverse-phase methods (e.g., Newcrom R1 column) with UV detection at 254 nm to assess purity (>98%) .
  • Mass spectrometry : FAB-HRMS for exact mass confirmation (e.g., [M+H]+ ion) .

Q. What is the rationale for formulating the compound as a fumarate salt, and how does it influence physicochemical properties?

  • Rationale : Fumarate improves aqueous solubility and bioavailability via salt formation. It stabilizes the hygroscopic free base, enhancing shelf life.
  • Methodological validation : Compare solubility (via shake-flask method) and stability (accelerated degradation studies under heat/humidity) of the free base vs. fumarate salt .

Advanced Research Questions

Q. How can synthetic yields of 3-(2-hydrazinylethyl)-1H-indole be optimized, particularly in CuI-catalyzed reactions?

  • Strategies :

  • Solvent optimization : Replace DMF with ionic liquids to reduce side reactions.
  • Catalyst recycling : Use immobilized CuI on silica to improve turnover number.
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 1–2 hours while maintaining >40% yield .

Q. What mechanistic insights exist for the reactivity of the hydrazinyl group in this compound under biological conditions?

  • Experimental approaches :

  • Radical scavenging assays : Evaluate hydrazine’s ability to quench DPPH or ABTS radicals, correlating with antioxidant potential.
  • pH-dependent stability studies : Use LC-MS to monitor hydrazine degradation products in simulated gastric fluid (pH 2–3) vs. plasma (pH 7.4) .

Q. How does the fumarate counterion affect the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Case study : Compare the free base and fumarate salt’s binding affinity to serotonin receptors (e.g., 5HT1A) via radioligand displacement assays. Fumarate may alter ionization states, affecting receptor docking .

Q. What computational tools are used to predict the pharmacokinetic and toxicity profiles of 3-(2-hydrazinylethyl)-1H-indole derivatives?

  • Methodology :

  • ADMET prediction : SwissADME or ProTox-II for bioavailability, CYP450 inhibition, and hepatotoxicity.
  • Molecular docking : AutoDock Vina to simulate binding to targets like monoamine oxidases (MAOs) or RyR2 channels .

Q. How can structural modifications to the indole core or hydrazinyl side chain enhance bioactivity while minimizing toxicity?

  • SAR strategies :

  • Indole substitution : Introduce electron-withdrawing groups (e.g., –NO2 at position 5) to modulate redox activity.
  • Hydrazine derivatives : Replace hydrazine with thiosemicarbazide to improve metal-chelating properties.
  • Validation : Antimicrobial MIC assays (e.g., against S. aureus or C. albicans) and cytotoxicity screening (MTT assay on HEK293 cells) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.